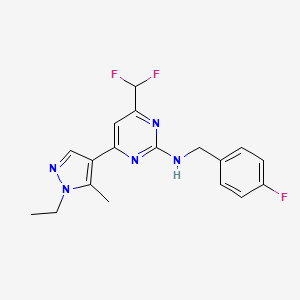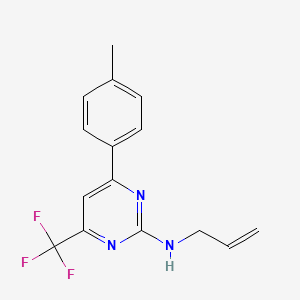![molecular formula C13H21F2N3O4S B10938947 [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone](/img/structure/B10938947.png)
[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a difluoromethyl group, a hydroxy group, and a piperidyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid or trifluoroacetic acid, leading to the formation of the desired pyrazole derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as reagent concentration and reaction time, is essential for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The piperidyl methanone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the difluoromethyl group yields a methyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure may confer specific pharmacological properties, such as anti-inflammatory or anticancer activity. Further research is needed to fully elucidate its therapeutic potential and safety profile.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group and hydroxy group play key roles in modulating the compound’s binding affinity and selectivity. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [5-(TRIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE
- [5-(METHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE
Uniqueness
The presence of the difluoromethyl group in [5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL][1-(ETHYLSULFONYL)-4-PIPERIDYL]METHANONE distinguishes it from similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable molecule for various applications.
Properties
Molecular Formula |
C13H21F2N3O4S |
|---|---|
Molecular Weight |
353.39 g/mol |
IUPAC Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(1-ethylsulfonylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C13H21F2N3O4S/c1-3-23(21,22)17-6-4-10(5-7-17)11(19)18-13(20,12(14)15)8-9(2)16-18/h10,12,20H,3-8H2,1-2H3 |
InChI Key |
DRKMWYLSBDTOEI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2C(CC(=N2)C)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10938872.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10938880.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10938887.png)


![{5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10938900.png)
![2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10938903.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B10938925.png)
![[3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B10938930.png)
![6-(furan-2-yl)-3-methyl-N-(2,4,6-trimethylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938934.png)
![methyl 1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylate](/img/structure/B10938941.png)
![9-ethyl-2-(1-ethyl-1H-pyrazol-4-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10938949.png)
![2-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10938950.png)
![6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938954.png)
